7-(Hept-1-EN-1-YL)quinolin-8-OL
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
7-[(E)-hept-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-5-6-8-14-11-10-13-9-7-12-17-15(13)16(14)18/h6-12,18H,2-5H2,1H3/b8-6+ |
InChI Key |
PUAGXJXFPWBNOB-SOFGYWHQSA-N |
Isomeric SMILES |
CCCCC/C=C/C1=C(C2=C(C=CC=N2)C=C1)O |
Canonical SMILES |
CCCCCC=CC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Context of Quinoline 8 Ol Derivatives in Contemporary Chemical Research
Quinoline-8-ol and its derivatives are a cornerstone in the field of coordination chemistry and have found diverse applications in medicinal chemistry, materials science, and analytical chemistry. google.comnih.govnih.govscispace.comrroij.com The fundamental structure, consisting of a pyridine (B92270) ring fused to a phenol (B47542) ring, endows these molecules with the ability to act as potent chelating agents for a wide array of metal ions. wikipedia.org This chelating property is central to many of their observed biological activities and applications.
In contemporary research, scientists continue to explore the vast chemical space of quinoline-8-ol derivatives. Modifications to the quinoline (B57606) ring, through the introduction of various substituents, can profoundly influence the compound's electronic properties, steric hindrance, and ultimately, its biological activity and material properties. Common synthetic strategies to access these derivatives include the Skraup and Friedländer reactions for the core quinoline structure, followed by substitution reactions at various positions on the ring. rroij.com For instance, the introduction of substituents at the 5- and 7-positions is a common strategy to modulate the properties of the 8-hydroxyquinoline (B1678124) scaffold. scispace.com
The applications of these derivatives are extensive. In medicine, they have been investigated as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents. nih.govnih.gov Their ability to interact with metal ions that are crucial for the function of certain enzymes or are implicated in disease states is a key area of study. In materials science, metal complexes of 8-hydroxyquinoline derivatives are renowned for their use in organic light-emitting diodes (OLEDs), where they function as electron-transporting and light-emitting materials. google.com
Academic Significance and Research Scope of 7 Hept 1 En 1 Yl Quinolin 8 Ol Investigations
Established Synthetic Pathways for Quinoline (B57606) and 8-Hydroxyquinoline Core Structures
The quinoline framework, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. rsc.orgnih.gov A variety of synthetic methods have been developed over the years to construct this important heterocyclic system. iipseries.orgresearchgate.net 8-Hydroxyquinoline, in particular, is a significant derivative, and its synthesis often utilizes modifications of these classical quinoline syntheses. scispace.comrroij.com
Classical Cyclization Reactions (e.g., Gould-Jacobs, Friedländer, Skraup-Doebner-Von Miller, Conrad-Limpach-Knorr)
Several named reactions form the bedrock of quinoline synthesis, each offering a different approach to the cyclization process.
The Gould-Jacobs reaction provides a route to 4-hydroxyquinolines by reacting anilines with diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.com The process involves condensation followed by a thermal cyclization. jasco.ro Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331) core. wikipedia.orgyoutube.com
The Friedländer synthesis is a straightforward method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group (a ketone or aldehyde). nih.govwikipedia.org This reaction can be catalyzed by acids or bases and offers a direct route to substituted quinolines. nih.govwikipedia.org Microwave-assisted Friedländer synthesis has been shown to significantly improve yields and reduce reaction times for the preparation of 8-hydroxyquinolines. nih.gov
The Skraup-Doebner-Von Miller synthesis and its variations are robust methods for quinoline synthesis. The original Skraup reaction uses aniline, glycerol, an oxidizing agent, and sulfuric acid. researchgate.netjptcp.com A related method, the Doebner-Miller reaction, reacts anilines with α,β-unsaturated carbonyl compounds. iipseries.orgwikipedia.org These reactions are effective for producing a variety of quinoline derivatives. nih.govlookchem.com The Skraup synthesis, for instance, can be used to produce 8-hydroxyquinoline from o-aminophenol and glycerol. chemicalbook.comgoogle.com
The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. jptcp.comwikipedia.org Depending on the reaction conditions, this method can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). wikipedia.orgquimicaorganica.org The reaction proceeds through a Schiff base intermediate followed by cyclization. scribd.com
| Reaction Name | Key Reactants | Primary Product Type | Key Features |
|---|---|---|---|
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinolines | Involves condensation, thermal cyclization, hydrolysis, and decarboxylation. wikipedia.orgdrugfuture.com |
| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with active methylene group | Substituted Quinolines | Direct condensation and cyclization; can be acid or base-catalyzed. nih.govwikipedia.org |
| Skraup-Doebner-Von Miller | Aniline, Glycerol/α,β-unsaturated carbonyl | Quinolines | Robust and versatile; often uses strong acid and an oxidizing agent. iipseries.orgresearchgate.netwikipedia.org |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 4-Hydroxyquinolines or 2-Hydroxyquinolines | Product regioselectivity is dependent on reaction temperature. wikipedia.orgquimicaorganica.org |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have gained prominence as an efficient method for synthesizing complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org These reactions are characterized by high atom economy and the ability to generate diverse molecular structures. rsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org For example, a one-pot method for preparing quinolines involves the reaction of acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)3. researchgate.net
Transition-Metal-Catalyzed Synthetic Routes
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of quinolines is no exception. nih.gov Copper-catalyzed reactions, for instance, have been employed for the synthesis of 2-aryl quinolines from anilines and aryl ketones. rsc.org Palladium-catalyzed C-H functionalization of quinoline N-oxides has also been explored, allowing for regioselective introduction of substituents. rsc.org These methods often offer high efficiency and functional group tolerance. rsc.orgscilit.com
One-Pot Synthesis Protocols
One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot procedures for the synthesis of 8-hydroxyquinoline derivatives have been reported. nih.gov For example, a one-pot Mannich-type reaction can be used to synthesize 3,4,5-trisubstituted triazole derivatives bearing an 8-hydroxyquinoline moiety. nih.gov Another example is the synthesis of bis-quinolines through a one-pot reaction using phase transfer catalysis. nih.gov
Applications of Click Chemistry in Quinoline Functionalization
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful method for the functionalization of molecules with high efficiency and specificity. organic-chemistry.org This methodology has been applied to the modification of the quinoline scaffold. For instance, quinoline-based 1,2,3-triazoles have been synthesized via a Cu(I)-catalyzed reaction between azidomethyl quinolines and various alkynes. nih.gov This approach allows for the facile introduction of a wide range of substituents onto the quinoline core. nih.gov
Strategies for Regioselective Introduction of the Hept-1-en-1-yl Moiety
Once the 8-hydroxyquinoline core is synthesized, the next critical step is the regioselective introduction of the hept-1-en-1-yl group at the C7 position. The electronic properties of the 8-hydroxyquinoline ring direct electrophilic substitution primarily to the C5 and C7 positions.
A common strategy for achieving such functionalization is through electrophilic aromatic substitution reactions. The Mannich reaction, for example, can be used to introduce an aminomethyl group at the C7 position of 8-hydroxyquinoline. nih.govacs.org This can then serve as a handle for further modifications.
For the direct introduction of an alkenyl group like the hept-1-en-1-yl moiety, transition-metal-catalyzed cross-coupling reactions are highly effective. The Suzuki cross-coupling reaction is a widely used method for forming carbon-carbon bonds. scispace.com This would typically involve the synthesis of a 7-halo-8-hydroxyquinoline (e.g., 7-bromo- or 7-iodo-8-hydroxyquinoline) followed by a Suzuki coupling with hept-1-en-1-ylboronic acid or a related boronate ester. The hydroxyl group at the C8 position often requires protection prior to the coupling reaction to prevent interference. scispace.com
Another powerful technique is direct C-H functionalization. rsc.orgscilit.com Recent advances in this field have enabled the direct coupling of C-H bonds with various partners, potentially allowing for the introduction of the heptenyl group without the need for pre-functionalization of the quinoline ring. For example, palladium-catalyzed alkenylation reactions have been developed for the functionalization of various aromatic compounds and could be adapted for the C7-alkenylation of 8-hydroxyquinoline.
| Reaction Type | Position(s) Functionalized | Reagents/Catalysts | Key Findings |
|---|---|---|---|
| Mannich Reaction | C7 | Formaldehyde (B43269), Secondary Amine | Effective for introducing aminomethyl groups at the C7 position. nih.govacs.org |
| Suzuki Cross-Coupling | C5 and/or C7 | Palladium catalyst, Boronic acid/ester | Requires a halogenated 8-hydroxyquinoline and often protection of the hydroxyl group. scispace.com |
| Chlorination | C5 and C7 | N-chlorosuccinimide (NCS) | Leads to the formation of 5,7-dichloro-8-hydroxyquinoline. nih.gov |
| Alkylation | 4-position | Alkyl halide, Base | Requires protection of the 8-hydroxyl group. researchgate.net |
| C-H Alkenylation | C3 | Copper catalyst | Demonstrated for the C3 position of pyridine rings. nih.gov |
Alkylation and Functionalization at the Quinoline C-7 Position
The introduction of substituents at the C-7 position of the quinoline ring is a critical step in the synthesis of this compound. The electronic properties of the quinoline system, a heterocyclic aromatic compound, make direct and selective functionalization challenging. nih.govwikipedia.org The nitrogen atom influences the reactivity of the ring, making the C-2 and C-4 positions more susceptible to nucleophilic attack, while electrophilic substitution typically occurs on the benzene ring. nih.gov Consequently, achieving substitution at the C-7 position often requires indirect methods or the use of specialized directing groups. nih.gov
One common strategy involves the use of a pre-functionalized quinoline precursor, such as a halogenated quinoline. For instance, 7-halo-quinolin-8-ol can serve as a versatile intermediate. The halogen atom, typically bromine or chlorine, can be introduced at the C-7 position through electrophilic halogenation of quinolin-8-ol. researchgate.net This halogenated intermediate can then undergo cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, to introduce the desired heptenyl group. However, direct C-H functionalization at the C-7 position is a more atom-economical approach that has gained significant attention. researchgate.netnih.gov These methods often employ transition metal catalysts, such as palladium or rhodium, in conjunction with a directing group to achieve high regioselectivity. researchgate.netnih.govrsc.org For quinolin-8-ol derivatives, the hydroxyl group at the C-8 position can act as an endogenous directing group, facilitating C-H activation at the adjacent C-7 position.
The Mannich reaction represents another route for functionalizing the C-7 position. This reaction involves the aminoalkylation of an acidic proton located at the C-7 position of quinolin-8-ol using formaldehyde and a secondary amine. While this method primarily introduces an aminomethyl group, this group can be further modified or used to direct subsequent reactions to achieve the desired heptenyl substituent.
Table 1: Comparison of Methodologies for C-7 Functionalization of Quinoline
| Methodology | Advantages | Disadvantages | Key Reagents |
| Cross-Coupling of 7-Haloquinolines | Well-established, versatile for various substituents. | Requires pre-functionalization, potential for metal contamination. | Palladium catalysts, organoboron/organotin reagents. |
| Direct C-H Functionalization | Atom-economical, avoids pre-functionalization. | Can require specific directing groups, may have lower yields. | Palladium, rhodium, or iridium catalysts. researchgate.netnih.govorganic-chemistry.org |
| Mannich Reaction | Mild reaction conditions, introduces a useful functional handle. | Indirect route to the final product, requires further steps. | Formaldehyde, secondary amines. |
Olefinic Bond Formation Methodologies
The formation of the hept-1-en-1-yl side chain is a pivotal step in the synthesis of the target molecule. Several classical and modern olefination reactions can be employed for this purpose, including the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and aldol (B89426) condensation variants.
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlumenlearning.com In the context of synthesizing this compound, this would typically involve the reaction of a 7-formylquinolin-8-ol derivative with a phosphorus ylide derived from a heptyltriphenylphosphonium salt. masterorganicchemistry.comudel.edu A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. lumenlearning.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org Unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.comnumberanalytics.com This reaction is known for producing predominantly (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org The HWE reaction often provides better yields and easier purification compared to the traditional Wittig reaction, as the phosphate (B84403) byproduct is water-soluble. organic-chemistry.org For the synthesis of the target compound, a 7-formylquinolin-8-ol would be reacted with the anion of diethyl heptylphosphonate. youtube.com
Aldol condensation and its variants represent another powerful tool for forming carbon-carbon bonds and introducing the olefinic moiety. wikipedia.orgsigmaaldrich.comlibretexts.org A crossed aldol condensation between a 7-acetylquinolin-8-ol and a suitable five-carbon aldehyde, followed by dehydration, could yield the desired enone, which can be further reduced to the alkene. wikipedia.orglibretexts.org The Claisen-Schmidt condensation, a type of crossed aldol condensation between an aromatic aldehyde (like 7-formylquinolin-8-ol) and a ketone or aldehyde, is also a viable route. libretexts.org
Decarboxylative Functionalization for Alkene Incorporation
Decarboxylative cross-coupling reactions have emerged as a powerful and innovative method for forming carbon-carbon and carbon-heteroatom bonds, offering an alternative to traditional cross-coupling reactions that often require organometallic reagents. nih.gov In the context of synthesizing this compound, a decarboxylative approach could involve the coupling of a quinoline carboxylic acid derivative with a suitable olefin precursor.
One such strategy is the bromodecarboxylation of quinoline salicylic (B10762653) acids, which provides a route to halogenated quinolines that can then participate in subsequent olefination reactions. nih.gov A more direct approach would be a decarboxylative olefination reaction. This would typically involve a quinoline-7-carboxylic acid derivative as the starting material. The carboxylic acid group can be activated and subsequently replaced by the heptenyl group. These reactions are often catalyzed by transition metals like palladium or copper and can proceed under relatively mild conditions. The key advantage of this methodology is the use of readily available and stable carboxylic acids as starting materials, avoiding the need to prepare and handle more sensitive organometallic reagents.
Stereoselective Synthesis of this compound Analogues
The hept-1-en-1-yl substituent in the target molecule can exist as either the (E) or (Z) isomer. The biological activity of such compounds can be highly dependent on the stereochemistry of the double bond. Therefore, developing stereoselective synthetic methods is of significant importance.
As previously mentioned, the Horner-Wadsworth-Emmons reaction generally provides excellent selectivity for the (E)-alkene. wikipedia.orgnrochemistry.com For the synthesis of the (Z)-isomer, the Still-Gennari modification of the HWE reaction can be employed, which utilizes phosphonates with electron-withdrawing groups and specific reaction conditions to favor the formation of the (Z)-olefin. nrochemistry.com
The stereochemical outcome of the Wittig reaction is more variable and depends on the nature of the phosphorus ylide. wikipedia.org Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides often lead to the (Z)-alkene. organic-chemistry.org By carefully choosing the appropriate Wittig reagent and reaction conditions, a degree of stereocontrol can be achieved.
Furthermore, post-synthetic isomerization of an E/Z mixture of the final product or an intermediate can also be a viable strategy to obtain the desired isomer. This can be achieved through various methods, including photochemical isomerization or catalysis with a suitable transition metal complex.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. researchgate.netacs.orgnih.gov The synthesis of quinoline derivatives, including this compound, can benefit from these approaches. researchgate.netijpsjournal.com
Key areas for implementing green chemistry in this synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. researchgate.netijpsjournal.com
Catalysis: Employing catalytic methods, especially those using earth-abundant and non-toxic metals, to reduce waste and improve atom economy. nih.govnih.gov The use of heterogeneous catalysts that can be easily recovered and reused is also a key aspect of green chemistry.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or ultrasound irradiation to reduce reaction times and energy consumption. nih.govijpsjournal.com
For instance, the classical Skraup and Doebner-von Miller syntheses of quinolines often require harsh conditions and produce significant waste. researchgate.net Modern alternatives focus on multicomponent reactions catalyzed by green catalysts in environmentally friendly solvents. acs.org In the context of synthesizing the target molecule, a green approach might involve a one-pot, multicomponent reaction to construct the quinoline core, followed by a catalytic C-H olefination using a recyclable catalyst in a green solvent.
Chemical Reactivity and Transformation Studies of 7 Hept 1 En 1 Yl Quinolin 8 Ol
Electrophilic Aromatic Substitution Mechanisms on the Quinoline (B57606) Ring, particularly at C-5 and C-7
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a complex reactivity pattern towards electrophiles. The hydroxyl group at the C-8 position is a strong activating group, directing electrophilic attack to the ortho (C-7) and para (C-5) positions of the phenolic ring. nih.govnih.gov This is due to the resonance stabilization of the intermediate carbocation, also known as the Wheland intermediate. lumenlearning.com
Conversely, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack. nih.gov In fact, electrophilic aromatic substitution on the pyridine ring of a quinoline system generally requires harsh reaction conditions. quora.com
Theoretical studies using density functional theory (DFT) have been employed to predict the regioselectivity of electrophilic aromatic substitution on 8-hydroxyquinoline (B1678124). orientjchem.orguotechnology.edu.iqorientjchem.org These studies often analyze the electron density of the highest occupied molecular orbital (HOMO) to identify the most nucleophilic sites. uotechnology.edu.iq Calculations have shown that the electron density is highest at positions C-5 and C-7, further supporting the observed regioselectivity in experimental studies. orientjchem.orguotechnology.edu.iq The stability of the resulting product molecules also plays a crucial role in determining the final substitution pattern. orientjchem.orguotechnology.edu.iqorientjchem.org
The presence of the heptenyl group at C-7 can sterically hinder electrophilic attack at this position to some extent, potentially favoring substitution at C-5. However, the powerful directing effect of the hydroxyl group generally ensures that substitution occurs predominantly on the phenolic ring. nih.gov
Oxidative and Reductive Transformation Pathways
The 8-hydroxyquinoline scaffold and its derivatives are susceptible to both oxidative and reductive transformations. The phenolic hydroxyl group can be oxidized to form a quinone-like structure. For instance, the oxidation of 8-hydroxyquinoline with tert-butyl hydroperoxide in the presence of a silica-supported iron tetrasulfophthalocyanine catalyst can yield quinoline-5,8-dione. researchgate.netrsc.org This transformation is significant as the quinoline-5,8-dione framework is a key structural component in some antitumor compounds. rsc.org
The heptenyl side chain also presents a site for oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the carbon-carbon double bond. youtube.comlibretexts.org Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), would yield an aldehyde, while an oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid. youtube.com
Reductive transformations can also be performed on the molecule. The double bond of the heptenyl group can be reduced to a heptyl group through catalytic hydrogenation. libretexts.org This reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas. Furthermore, under certain conditions, the pyridine ring of the quinoline system can be reduced.
Reaction Mechanisms Involving the Hept-1-EN-1-YL Alkene Moiety (e.g., Addition Reactions, Metathesis)
The hept-1-en-1-yl side chain is a versatile handle for a variety of chemical transformations, primarily involving the reactivity of the alkene double bond.
Addition Reactions: The double bond can undergo various addition reactions. For example, hydrohalogenation with reagents like HBr proceeds via an electrophilic addition mechanism. youtube.comyoutube.com The alkene acts as a nucleophile, attacking the electrophilic hydrogen of HBr to form a carbocation intermediate. youtube.com According to Markovnikov's rule, the more stable carbocation will be formed, leading to the preferential addition of the bromide to the more substituted carbon. youtube.com
Hydration of the alkene, the addition of water across the double bond, can be achieved through several methods, including acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation. youtube.comyoutube.com Acid-catalyzed hydration proceeds through a carbocation intermediate and is subject to rearrangements. youtube.com Oxymercuration-demercuration also follows Markovnikov's regioselectivity but avoids carbocation rearrangements. youtube.com In contrast, hydroboration-oxidation results in the anti-Markovnikov addition of water. youtube.commnstate.edu
Electrochemical Properties and Redox Potentials
The electrochemical behavior of 8-hydroxyquinoline and its derivatives is of significant interest due to their metal chelating properties and potential applications in areas such as corrosion inhibition and organic light-emitting diodes (OLEDs). scispace.comwikipedia.orgelectrochemsci.org The redox properties are influenced by the electronic nature of the substituents on the quinoline ring. nih.gov
Studies on related 8-hydroxyquinoline derivatives have shown that they can act as mixed-type corrosion inhibitors, affecting both anodic and cathodic processes. najah.eduacs.org Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are common techniques used to evaluate the electrochemical properties and corrosion inhibition efficiency of these compounds. electrochemsci.orgnajah.eduacs.org The formation of a protective film on a metal surface through adsorption is a key aspect of their inhibitory action. electrochemsci.org
Derivatization and Further Functionalization Strategies for 7-(Hept-1-EN-1-YL)quinolin-8-OL
The presence of the hydroxyl group and the heptenyl chain offers multiple avenues for derivatization and further functionalization of this compound.
The phenolic hydroxyl group is a prime site for chemical modification. nih.gov It can be readily derivatized to form ethers or esters. researchgate.net
Etherification: Reaction with alkyl halides in the presence of a base can yield the corresponding ether. Protecting the hydroxyl group as an ether is a common strategy in multi-step syntheses involving 8-hydroxyquinoline derivatives. rroij.com
Esterification: The hydroxyl group can be acylated using acyl chlorides or anhydrides to form esters. researchgate.net This modification can be used to introduce a variety of functional groups and modulate the molecule's properties. For example, esterification with p-bromophenacyl bromide introduces a bromine atom, which can be useful for analytical purposes. rsc.org
These modifications not only alter the physical and chemical properties of the molecule but can also be used as a protecting group strategy during other transformations. nih.gov
The heptenyl side chain provides another point for diversification. nih.gov The reactivity of the double bond can be exploited to introduce new functionalities.
Epoxidation: The alkene can be converted to an epoxide using a peroxy acid. youtube.comlibretexts.org The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of substituents.
Dihydroxylation: The double bond can be dihydroxylated to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). youtube.commnstate.edu Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis. youtube.com
Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond results in the formation of a dihalide. libretexts.org
These transformations on the heptenyl chain allow for the synthesis of a diverse library of derivatives with potentially new and interesting properties.
Reactivity at the Quinoline Nitrogen Atom
The quinoline nitrogen atom in this compound is a key site for chemical reactivity, influencing the molecule's properties and potential applications. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic characteristics, making it susceptible to a variety of chemical transformations. The reactivity of this nitrogen is modulated by the electronic effects of the substituents on the quinoline ring, including the electron-donating 8-hydroxyl group and the 7-heptenyl side chain.
The close proximity of the hydroxyl group to the heterocyclic nitrogen atom makes 8-hydroxyquinolines, including this compound, effective monoprotic bidentate chelating agents. nih.gov This arrangement allows for the formation of stable four- and six-covalent complexes with a diverse range of metal ions. nih.gov The nitrogen atom, along with the adjacent hydroxyl group, creates a pincer-like structure that can bind to metal centers.
The basicity of the quinoline nitrogen is a fundamental aspect of its reactivity. This basicity allows for protonation reactions, forming the corresponding quinolinium salt. The electron-donating nature of the 8-hydroxyl group and the alkyl-like heptenyl group at the 7-position is expected to increase the electron density at the nitrogen atom, thereby enhancing its basicity compared to unsubstituted quinoline.
The nucleophilicity of the quinoline nitrogen enables it to participate in reactions with various electrophiles. However, the steric bulk of the 7-heptenyl group may influence the accessibility of the nitrogen atom to certain reagents.
Research on related quinolino[7,8-h]quinoline structures, which also feature nitrogen atoms in close proximity, highlights that these compounds can act as proton sponges due to their high basicity and ability to be relieved by monoprotonation or complexation. massey.ac.nz While this compound is not a proton sponge in the same vein, the principles of nitrogen reactivity and stabilization through protonation or chelation are relevant.
The table below summarizes the expected reactivity at the quinoline nitrogen atom of this compound based on the known chemistry of the 8-hydroxyquinoline scaffold.
| Reaction Type | Reagent/Conditions | Expected Product/Outcome | Notes |
| Protonation | Acid (e.g., HCl, H₂SO₄) | This compound hydrochloride salt | The nitrogen atom acts as a base, accepting a proton. The resulting salt would likely exhibit increased water solubility. |
| Chelation | Metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺) | Metal complex of this compound | The nitrogen and the adjacent hydroxyl group act as a bidentate ligand to form a stable chelate complex with the metal ion. nih.gov |
| Alkylation | Alkyl halides (e.g., CH₃I) | 1-Alkyl-7-(hept-1-en-1-yl)quinolin-8-ol-1-ium salt | The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a quaternary ammonium (B1175870) salt. |
| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide | The nitrogen atom is oxidized to form the corresponding N-oxide. |
Advanced Spectroscopic and Structural Characterization of 7 Hept 1 En 1 Yl Quinolin 8 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 7-(hept-1-en-1-yl)quinolin-8-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals unequivocally.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the vinylic protons of the heptenyl side chain, and the aliphatic protons of the heptenyl chain. The coupling constants between the vinylic protons would be indicative of the stereochemistry (E/Z isomerism) of the double bond.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinoline ring would be influenced by the electronic effects of the hydroxyl and heptenyl substituents.
2D NMR: Two-dimensional NMR techniques are crucial for establishing connectivity.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the quinoline and heptenyl spin systems.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for connecting the heptenyl substituent to the quinoline ring at the C7 position.
A hypothetical data table for the key NMR shifts is presented below based on known values for related structures.
| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| H2 | 8.5-8.8 | 148-150 |
| H3 | 7.3-7.5 | 121-123 |
| H4 | 8.0-8.2 | 136-138 |
| H5 | 7.4-7.6 | 128-130 |
| H6 | 7.2-7.4 | 117-119 |
| H1' (vinylic) | 6.3-6.6 | 130-132 |
| H2' (vinylic) | 6.0-6.3 | 128-130 |
| OH | 9.0-10.0 | - |
Mass Spectrometry (MS and HRMS) for Precise Molecular Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
For this compound (C₁₆H₁₉NO), the expected exact mass would be calculated and compared with the experimental value from HRMS. Fragmentation patterns observed in the mass spectrum would likely involve cleavage of the heptenyl side chain, providing further confirmation of the structure.
| Technique | Expected Information |
| MS (EI/ESI) | Molecular ion peak (M⁺ or [M+H]⁺) and fragmentation pattern |
| HRMS | Precise mass measurement to confirm elemental composition |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would be characterized by specific absorption or scattering bands corresponding to the functional groups present in this compound.
Key expected vibrational frequencies include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
C=C and C=N stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the quinoline ring and the heptenyl double bond.
C-O stretching: A band in the 1200-1300 cm⁻¹ region.
| Functional Group | Expected IR Frequency (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-2960 |
| C=C (alkene) | 1640-1680 |
| C=N/C=C (aromatic) | 1500-1600 |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the quinoline aromatic system. The position and intensity of these bands can be influenced by the substituents and the solvent. The extended conjugation provided by the heptenyl group at the 7-position would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent 8-hydroxyquinoline (B1678124).
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the heptenyl side chain and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. To date, no public crystal structure of this specific compound is available.
Advanced Analytical Techniques for Conformational Analysis and Tautomerism Studies
The flexibility of the heptenyl side chain allows for multiple conformations. Advanced computational modeling, in conjunction with variable-temperature NMR studies, could provide insight into the preferred conformations in solution.
Furthermore, 8-hydroxyquinoline and its derivatives can exhibit tautomerism, existing in equilibrium between the enol (-OH) and keto (=O) forms. Spectroscopic studies (NMR, UV-Vis) in different solvents and at various temperatures can be employed to investigate the position of this tautomeric equilibrium. For 8-hydroxyquinoline derivatives, the enol form is typically predominant.
Theoretical and Computational Investigations of 7 Hept 1 En 1 Yl Quinolin 8 Ol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 7-(Hept-1-EN-1-YL)quinolin-8-OL, both Density Functional Theory (DFT) and ab initio methods would be powerful tools. DFT, with its balance of computational cost and accuracy, is often the method of choice for molecules of this size. Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), would be appropriate for initial investigations. More computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used for higher accuracy calculations of specific properties.
Molecular Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key feature is the heptenyl side chain, which can adopt numerous conformations. A thorough conformational landscape analysis would be necessary to identify the global minimum energy structure as well as other low-energy conformers. This process involves systematically rotating the single bonds in the side chain and performing geometry optimizations for each starting conformation. The relative energies of these conformers would provide insight into the molecule's flexibility and the most probable shapes it adopts.
Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. For this compound, the HOMO would likely be localized on the electron-rich 8-hydroxyquinoline (B1678124) ring system, while the LUMO might be distributed across the entire conjugated system. Analysis of the molecular orbitals would reveal the nature of the electronic transitions, such as π-π* or n-π* transitions, which are fundamental to understanding the molecule's UV-Vis absorption spectrum.
Atomic Charge Distribution and Topological Studies (e.g., NBO, AIM)
Understanding how charge is distributed within a molecule is essential for predicting its interactions with other molecules. Natural Bond Orbital (NBO) analysis would provide information on the charge distribution among the atoms, as well as insights into intramolecular interactions such as hyperconjugation. The Atoms in Molecules (AIM) theory would allow for a topological analysis of the electron density, identifying bond critical points and characterizing the nature of the chemical bonds (e.g., covalent vs. ionic). For this compound, these analyses would highlight the polar nature of the C-O and O-H bonds of the hydroxyl group and the C-N bond in the quinoline (B57606) ring.
Vibrational Frequencies and Simulated Spectroscopic Data
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. The results can be used to simulate the infrared (IR) and Raman spectra of the molecule. By comparing the simulated spectra with experimentally obtained spectra, one can confirm the structure of the synthesized compound. For this compound, characteristic vibrational modes would include the O-H stretch, C=C and C=N stretching vibrations of the quinoline ring, and various C-H stretching and bending modes of the heptenyl chain.
Excited State Calculations and Photophysical Modeling
To understand the behavior of this compound upon absorption of light, excited state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. These calculations can predict the energies of the excited states, the oscillator strengths of the electronic transitions (which determine the intensity of absorption bands), and the nature of the excited states. This information is crucial for modeling the molecule's photophysical properties, such as its fluorescence and phosphorescence behavior. For a molecule with a quinoline core, understanding the excited state dynamics is important for potential applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry can also be a powerful tool for investigating the potential chemical reactions of this compound. For example, the mechanism of its synthesis could be studied by calculating the energies of reactants, transition states, and products for various possible reaction pathways. This would allow for the determination of the most likely reaction mechanism and could help in optimizing reaction conditions. Similarly, the reactivity of the molecule in various chemical environments could be explored, for instance, its susceptibility to electrophilic or nucleophilic attack at different positions on the quinoline ring or the heptenyl chain.
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the molecular dynamics simulations of the compound this compound. Consequently, detailed research findings, data tables, and an in-depth analysis of its dynamic behavior in solution and other media, as requested, cannot be provided.
The investigation into the theoretical and computational aspects of this specific molecule, particularly concerning its dynamic properties through molecular dynamics simulations, appears to be a novel area of research that has not yet been explored in published studies. Therefore, the creation of a scientifically accurate and data-rich article on this topic is not feasible at this time.
Future research may delve into the molecular dynamics of this compound, at which point a detailed article based on those findings could be generated.
Coordination Chemistry and Metal Complexation Studies of 7 Hept 1 En 1 Yl Quinolin 8 Ol
Ligand Design Principles and Chelation Properties of 8-Hydroxyquinoline (B1678124) Scaffolds
The 8-hydroxyquinoline (8-HQ) scaffold is a classic bidentate chelating ligand in coordination chemistry. nih.govscirp.org Its ability to form stable complexes with a wide range of metal ions stems from the presence of a hydroxyl group (-OH) at the 8-position and a nitrogen atom within the quinoline (B57606) ring system. nih.govscispace.com This arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion, where the metal center is bound to both the deprotonated oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring. nih.govnih.gov
The design of 8-HQ derivatives, such as 7-(Hept-1-en-1-yl)quinolin-8-ol, is based on several key principles:
Modulation of Lipophilicity: The introduction of substituents on the quinoline ring can significantly alter the lipophilicity of the ligand. The heptenyl group in this compound is expected to increase its solubility in nonpolar solvents and enhance its ability to permeate biological membranes.
Electronic Effects: Substituents can exert electron-donating or electron-withdrawing effects on the quinoline ring, which in turn influences the pKa of the hydroxyl group and the electron density on the nitrogen atom. These electronic modifications can affect the stability and reactivity of the resulting metal complexes.
Steric Hindrance: The size and position of the substituent can introduce steric hindrance around the metal-binding site, potentially influencing the coordination geometry and the stoichiometry of the metal complexes.
The chelation process involves the displacement of the proton from the hydroxyl group, leading to the formation of a coordinate bond between the metal ion and the oxygen atom, and a dative bond from the nitrogen atom to the metal ion. scispace.com This dual binding leads to the formation of highly stable complexes. Among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline is capable of this chelation with divalent metal ions. nih.gov
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound would generally follow established procedures for other 8-hydroxyquinoline derivatives. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent depends on the solubility of both the ligand and the metal salt. The reaction is often carried out at an elevated temperature to ensure completion.
8-Hydroxyquinoline and its derivatives are known to coordinate with a wide array of transition metal ions. scispace.com It is anticipated that this compound would form stable complexes with divalent and trivalent transition metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(II/III), as well as monovalent ions like Ag(I). The formation of these complexes is often indicated by a change in color of the solution.
The general reaction for the formation of a 1:2 metal-to-ligand complex can be represented as: M²⁺ + 2 C₁₆H₁₉NO → M(C₁₆H₁₈NO)₂ + 2 H⁺
Where M represents a divalent metal ion and C₁₆H₁₉NO is the molecular formula for this compound.
The stoichiometry of the metal complexes of this compound can be determined using various techniques, including conductometric and spectrophotometric titrations. scirp.orgresearchgate.net These methods allow for the determination of the metal-to-ligand ratio in the complex. For many divalent metal ions, a 1:2 metal-to-ligand ratio is commonly observed with 8-hydroxyquinoline derivatives. scirp.orguomphysics.net
The stability of these complexes is quantified by their stability constants (log β). A higher stability constant indicates a more stable complex. The stability constants for metal complexes of 8-hydroxyquinoline derivatives are generally high, reflecting the strong chelating ability of the ligand. Potentiometric titration is a common method used to determine these constants. researchgate.net
Table 1: Expected Stoichiometry and General Stability Trends for Metal Complexes of 8-Hydroxyquinoline Derivatives
| Metal Ion | Expected Stoichiometry (Metal:Ligand) | General Stability Trend |
| Cu(II) | 1:2 | High |
| Ni(II) | 1:2 | High |
| Co(II) | 1:2 | Moderate to High |
| Zn(II) | 1:2 | Moderate to High |
| Mn(II) | 1:2 | Moderate |
| Fe(III) | 1:3 | Very High |
| Ag(I) | 1:1 | Moderate |
Note: This table represents general trends for 8-hydroxyquinoline derivatives and is expected to be applicable to this compound.
Structural Analysis of Metal Complexes (e.g., Coordination Geometry, X-ray Crystallography)
The coordination geometry of the metal complexes formed with this compound is dependent on the nature of the metal ion and the stoichiometry of the complex. For a 1:2 complex with a divalent metal ion, a tetrahedral or square planar geometry is possible. For instance, Cu(II) complexes with 8-HQ derivatives often exhibit a square planar geometry, while other divalent metal ions might form octahedral complexes through the coordination of two additional water molecules. scirp.org
Electronic and Spectroscopic Properties of Metal Complexes
The formation of metal complexes with this compound can be readily monitored using spectroscopic techniques such as UV-Visible and fluorescence spectroscopy. 8-Hydroxyquinoline itself is weakly fluorescent. scispace.com However, upon chelation with metal ions, a significant enhancement in fluorescence emission is often observed. scispace.com This is attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways.
The electronic spectra (UV-Vis) of the complexes are also distinct from that of the free ligand. The absorption bands corresponding to the π-π* transitions in the quinoline ring system are typically shifted upon coordination to a metal ion. uomphysics.net Additionally, new absorption bands in the visible region may appear due to ligand-to-metal charge transfer (LMCT) transitions or d-d transitions within the metal center. uomphysics.net
Role of Metal Chelation in Modulating Molecular Reactivity and Properties
Metal chelation plays a crucial role in modulating the chemical reactivity and physical properties of the 8-hydroxyquinoline scaffold. The formation of a metal complex can:
Alter Redox Potential: The coordination of a metal ion to the ligand can change the redox potential of the metal. mdpi.com This can influence the catalytic activity of the metal center in various chemical reactions.
Enhance Lipophilicity: While the heptenyl group already imparts significant lipophilicity, the formation of a neutral metal complex can further increase its ability to partition into nonpolar environments.
Modify Biological Activity: The biological properties of 8-hydroxyquinoline derivatives are often linked to their ability to chelate metal ions. nih.govtandfonline.com The metal complexes can have different biological activities compared to the free ligand.
Photophysical Properties and Excited State Dynamics of 7 Hept 1 En 1 Yl Quinolin 8 Ol
Absorption and Emission Characteristics (Fluorescence, Phosphorescence)
The absorption and emission spectra of 8-hydroxyquinoline (B1678124) and its derivatives are known to be sensitive to their chemical environment. The absorption spectrum of 8-HQ is generally understood to arise from its most stable form, which features an intramolecular hydrogen bond between the nitrogen atom of the quinoline (B57606) ring and the hydrogen of the hydroxyl group. nih.gov
For derivatives of 8-HQ, the nature of the substituent and the solvent can influence the spectral properties. In a study on ether derivatives of 8-HQ, it was observed that increasing the length of the alkyl chain, such as in 8-octyloxyquinoline, leads to higher fluorescence intensity compared to 8-methoxyquinoline. nih.gov This suggests that the heptenyl group in 7-(Hept-1-en-1-yl)quinolin-8-ol would likely enhance its fluorescence properties. The interaction between a fluorescent molecule and its environment can lead to significant changes in fluorescence emission, quantum yield, and lifetime. nih.gov
Table 1: Expected Photophysical Characteristics of this compound
| Property | Expected Characteristic | Influencing Factors |
|---|---|---|
| Absorption | Dependent on solvent polarity and hydrogen bonding capability. | Solvent, Substituents |
| Fluorescence | Expected to be higher than the parent 8-hydroxyquinoline. | Length of the alkyl chain, Solvent |
| Phosphorescence | Likely to be weak at room temperature in solution. | Intersystem Crossing Rate, Temperature |
Excited State Lifetimes and Quantum Yields (Fluorescence, Triplet, Singlet Oxygen)
The excited state lifetimes and quantum yields are critical parameters for understanding the de-excitation pathways of a molecule. For fluorescent probes based on quinoline derivatives, interactions with their environment can cause a significant enhancement in fluorescence quantum yield and lifetime. nih.gov It is plausible that the heptenyl substituent in this compound would influence these parameters. A longer alkyl chain on a similar 8-HQ derivative has been shown to increase the intensity of fluorescence, which often correlates with a higher quantum yield. nih.gov
Table 2: Anticipated Excited State Parameters for this compound
| Parameter | Anticipated Value/Behavior | Rationale |
|---|---|---|
| Fluorescence Quantum Yield (ΦF) | Moderately high, enhanced by the heptenyl group. | Based on similar long-chain 8-HQ derivatives. nih.gov |
| Fluorescence Lifetime (τF) | Likely in the nanosecond range, sensitive to solvent. | Typical for quinoline-based fluorophores. nih.gov |
| Triplet Quantum Yield (ΦT) | Dependent on the rate of intersystem crossing. | Competes with fluorescence and other non-radiative pathways. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Dependent on triplet state formation and energy transfer to O2. | Relevant for applications in photodynamic therapy. |
Photoinduced Processes
The photophysics of 8-hydroxyquinoline derivatives are often governed by several photoinduced processes:
Excited State Intramolecular Proton Transfer (ESIPT): While the ground state of 8-HQ exists in an intramolecularly hydrogen-bonded form, photoexcitation can lead to the transfer of the proton from the hydroxyl group to the quinoline nitrogen, forming a keto-tautomer. This process significantly affects the emission properties.
Intramolecular Hydrogen Bonding Effects: The intramolecular hydrogen bond plays a crucial role in maintaining the stability of the system and influencing the electronic transitions. nih.govnih.gov
Intersystem Crossing (ISC): This process involves a transition from the singlet excited state to the triplet excited state. The efficiency of ISC determines the quantum yields of phosphorescence and singlet oxygen generation.
Environmental and Solvent Effects on Photophysical Behavior
The photophysical behavior of 8-hydroxyquinoline and its derivatives shows a strong dependence on the solvent. nih.gov The polarity, viscosity, and hydrogen-bonding capability of the solvent can alter the energies of the ground and excited states, leading to shifts in the absorption and emission maxima (solvatochromism). For instance, the spectral properties of 8-HQ derivatives have been shown to be dependent on whether the solvent is methanol, acetonitrile, or chloroform. nih.gov It is expected that this compound would exhibit similar sensitivity to its environment.
Theoretical Modeling of Excited State Dynamics
Computational methods are invaluable for understanding the excited state properties of molecules like 8-hydroxyquinoline derivatives. nih.gov Time-dependent density functional theory (TD-DFT) is a common method used to calculate electronic absorption spectra and explore the nature of excited states. nih.gov
For similar molecules, TD-DFT calculations have been successfully used to predict absorption wavelengths that are in good agreement with experimental data. nih.gov Such calculations can also provide insights into the molecular geometry in the excited state and the role of substituents and solvents. For example, theoretical calculations for quinolin-8-yl benzoate (B1203000) indicated a non-coplanar structure and provided accurate predictions of its absorption spectrum in different media. nih.gov Molecular dynamics simulations have also been employed to understand the role of hydrogen bonds in maintaining the stability of related quinoline systems. nih.gov
Applications of 7 Hept 1 En 1 Yl Quinolin 8 Ol in Materials Science Research
Development of Fluorescent Chemosensors and Biosensors
The 8-hydroxyquinoline (B1678124) moiety is a classic fluorophore whose emission properties are often quenched in its free form but can be significantly enhanced upon chelation with metal ions, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This makes 8-hydroxyquinoline derivatives prime candidates for the development of fluorescent chemosensors. The mechanism typically involves the rigidification of the molecule upon metal binding, which reduces non-radiative decay pathways and leads to a "turn-on" fluorescent response.
While numerous 8-hydroxyquinoline-based sensors have been developed for a variety of metal ions, there is no specific data available on the sensing mechanism or capabilities of 7-(Hept-1-EN-1-YL)quinolin-8-OL. The presence of the long alkenyl chain at the 7-position could potentially influence its solubility, membrane permeability, and the steric and electronic environment of the chelating site, thereby affecting its selectivity and sensitivity towards specific analytes. However, without experimental data, any discussion of its sensing mechanism remains speculative.
Integration into Functional Materials
Derivatives of 8-hydroxyquinoline are integral components in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Tris(8-hydroxyquinolinato)aluminum (Alq3) is a canonical example of an electron-transporting and light-emitting material. The functionalization of the 8-hydroxyquinoline ligand can modulate the emission color, quantum efficiency, and charge-transport properties of the resulting metal complexes.
The potential integration of this compound into functional materials like optoelectronic devices or thin films has not been reported. The long, flexible heptenyl chain might impact film morphology and intermolecular interactions, which are critical for the performance of organic electronic devices. It could potentially enhance solubility for solution-based processing techniques, but its effect on the electronic properties and device performance is unknown.
Structure-Property Relationships for Advanced Materials Design
The design of advanced materials heavily relies on understanding the relationship between a molecule's structure and its resulting properties. For 8-hydroxyquinoline derivatives, key structural features that are often modified include the position and nature of substituents on both the phenolic and pyridinic rings. These modifications can influence the molecule's absorption and emission wavelengths, redox potentials, and the stability and geometry of its metal complexes.
In the case of this compound, the heptenyl group would be expected to introduce significant steric bulk and lipophilicity. This could lead to changes in the solid-state packing of the molecule and its complexes, which in turn would affect its bulk material properties. However, a detailed analysis of the structure-property relationships for this specific compound is absent from the scientific literature.
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The bidentate N,O-coordination site of 8-hydroxyquinoline makes it an effective ligand for a wide range of metal ions, leading to the formation of stable chelate complexes. These complexes have been investigated for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand can be tuned to influence the reactivity and selectivity of the metal center.
While metal complexes of various substituted 8-hydroxyquinolines have been employed as catalysts, the role of this compound as a ligand in either homogeneous or heterogeneous catalysis has not been explored in published research. The specific impact of the 7-(hept-1-en-1-yl) substituent on the catalytic performance of its metal complexes remains an open area for investigation.
Future Research Directions and Perspectives for 7 Hept 1 En 1 Yl Quinolin 8 Ol
Exploration of Novel and Sustainable Synthetic Pathways
Future research will likely focus on developing more efficient, environmentally friendly, and versatile methods for the synthesis of 7-(Hept-1-en-1-yl)quinolin-8-ol and its derivatives.
Classical and Modern Synthetic Strategies: Traditional methods for synthesizing the quinoline (B57606) core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been well-established. mdpi.comrroij.com However, these methods often require harsh reaction conditions. Modern approaches, including transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offer milder conditions and greater functional group tolerance for introducing substituents onto the quinoline ring. rroij.com For a 7-substituted derivative like this compound, a plausible future synthetic approach could involve the coupling of a 7-halo-8-hydroxyquinoline precursor with a suitable heptenylating agent.
Green Chemistry Approaches: A significant future direction will be the incorporation of green chemistry principles into the synthesis of this compound. This could involve:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various quinoline derivatives. nih.gov
Multicomponent Reactions (MCRs): MCRs offer the advantage of constructing complex molecules in a single step from multiple starting materials, which increases efficiency and atom economy. nih.govrsc.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids will be a key area of investigation. nih.gov
Illustrative Synthetic Approaches for 8-Hydroxyquinoline (B1678124) Derivatives:
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| Synthetic Method | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Mannich Reaction | A one-pot three-component reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. | Could be adapted to introduce the heptenyl group or other functionalities at the 7-position. | nih.gov |
| Suzuki Cross-Coupling | A palladium-catalyzed reaction between an organoboron compound and an organohalide. | Coupling of 7-bromo-8-hydroxyquinoline with a heptenylboronic acid derivative. | rroij.com |
| Microwave-Assisted Povarov-type Reaction | A multicomponent reaction for the synthesis of 4-aryl quinolines under microwave irradiation. | Exploration of similar microwave-assisted multicomponent strategies for 7-substituted quinolines. | rsc.org |
Advanced Mechanistic Studies of Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and designing new applications.
Elucidation of Reaction Pathways: Future studies could employ a combination of experimental techniques and computational modeling to investigate the mechanisms of key reactions. For instance, understanding the oxidative polymerization of 8-hydroxyquinoline derivatives can provide insights into the stability and reactivity of the compound. tsijournals.com The presence of the heptenyl group introduces an additional site for chemical modification, and mechanistic studies of reactions at this double bond (e.g., hydrogenation, epoxidation, or metathesis) will be of interest.
Role of Metal Chelation: The ability of the 8-hydroxyquinoline moiety to form stable complexes with a wide range of metal ions is a defining characteristic. nih.govrroij.com Advanced mechanistic studies will be necessary to understand the thermodynamics and kinetics of metal chelation by this compound. Techniques such as pH-potentiometry, UV-visible spectrophotometry, and NMR spectroscopy can be employed to determine the stability constants and solution structures of the resulting metal complexes. mdpi.com
Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool to model the geometric and electronic structures of this compound and its metal complexes. researchgate.netnih.gov These theoretical studies can help in predicting reaction pathways, understanding spectroscopic properties, and guiding the design of new derivatives with tailored properties. researchgate.net
Development of Hybrid Materials and Composites for Specific Research Applications
The unique combination of a metal-chelating quinoline core and a reactive alkenyl side chain in this compound makes it an attractive candidate for incorporation into hybrid materials and composites.
Polymer-Based Materials: The double bond in the heptenyl group could be utilized for polymerization or for grafting the molecule onto polymer backbones. Such materials could find applications as:
Metal-Sensing Polymers: The 8-hydroxyquinoline units would provide binding sites for metal ions, and the polymer matrix would offer processability and mechanical stability.
Antimicrobial Surfaces: Given the known antimicrobial properties of many 8-hydroxyquinoline derivatives, these polymers could be used to create surfaces that resist biofilm formation. nih.govresearchgate.net
Inorganic-Organic Hybrid Materials: The compound could be immobilized on inorganic substrates like silica, alumina, or nanoparticles to create hybrid materials with tailored properties. These could be explored for applications in:
Heterogeneous Catalysis: The metal complexes of this compound could be supported on an inorganic matrix to create recyclable catalysts.
Organic Light-Emitting Diodes (OLEDs): Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a well-known material in OLEDs. scispace.comrroij.com Derivatives like this compound could be explored for their potential to tune the electronic and photophysical properties of such devices. scispace.com
Potential Hybrid Material Applications:
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| Hybrid Material Type | Potential Application | Rationale | Reference |
|---|---|---|---|
| Polymer-grafted this compound | Ion-exchange resins | The 8-hydroxyquinoline moiety can selectively bind metal ions. | nih.gov |
| Silica-immobilized this compound | Fluorescent sensors for metal ions | Immobilization can prevent leaching and allow for reusable sensors. | scispace.com |
| Composite with conductive polymers | Organic photoconductors | The combination could lead to materials with enhanced charge transport properties. | nih.gov |
Integration with Emerging Technologies in Chemical Research Methodologies
The exploration of this compound and its derivatives can be significantly accelerated by leveraging emerging technologies in chemical research.
High-Throughput Screening (HTS): HTS platforms can be employed for the rapid screening of a library of derivatives of this compound for various properties, such as their metal-binding affinities or biological activities. This would allow for the efficient identification of lead compounds for further development.
Automated Synthesis: The use of automated synthesis platforms can streamline the production of a diverse range of analogues of this compound. This would facilitate systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the properties of the molecule for a specific application. acs.org
Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms can be trained on existing data for 8-hydroxyquinoline derivatives to predict the properties of new, unsynthesized compounds. This can help in prioritizing synthetic targets and reducing the time and resources required for experimental work. These computational tools can also aid in the de novo design of novel derivatives with desired characteristics.
Q & A
Q. How can researchers optimize the synthesis of 7-(Hept-1-en-1-yl)quinolin-8-ol to improve yield and purity?
Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, pre-experimental factorial design (e.g., Taguchi or full factorial) can identify critical variables affecting yield . Reflux conditions with acetic anhydride and sodium acetate, as used in analogous quinolin-8-ol derivatives, may enhance efficiency while minimizing side reactions. Post-synthesis purification via silica gel chromatography or preparatory TLC (as in sulfonamide derivatives) ensures high purity .
Q. What methodologies are recommended for characterizing the structural and electronic properties of this compound?
Methodological Answer: Combine spectroscopic techniques (¹H/¹³C NMR, HRMS) for functional group and molecular weight confirmation . X-ray crystallography or computational analysis (e.g., bond critical point studies using density functional theory) elucidates electronic distribution and steric effects . Polar aprotic solvents stabilize reactive intermediates during characterization, as observed in sulfonamide analogs .
Q. How should researchers design experiments to evaluate the biological activity of this compound against enzymatic targets?
Methodological Answer: Use in vitro enzymatic assays (e.g., inhibition kinetics for neurotoxins) with controlled pH and temperature. Orthogonal assays, such as fluorescence-based binding studies, validate interactions. Reference compounds like 5-((4-chloroindolin-1-yl)sulfonyl)quinolin-8-ol provide comparative benchmarks for IC₅₀ determination . Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility.
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions between theoretical predictions and experimental data for this compound?
Methodological Answer: Reconcile discrepancies by revisiting computational models (e.g., adjusting basis sets in DFT calculations) and validating with experimental data like NMR chemical shifts . Cross-check purity via HPLC and elemental analysis to rule out impurities. Theoretical frameworks should align with empirical observations through iterative refinement, as emphasized in interactive research paradigms .
Q. How can factorial design be applied to investigate the effects of reaction variables on the synthesis of this compound?
Methodological Answer: Implement a 2^k factorial design to test variables (e.g., temperature, catalyst ratio, solvent). For example, a three-factor design could optimize yield by identifying interactions between reflux time, reagent stoichiometry, and solvent polarity. Statistical tools (e.g., Minitab) analyze main effects and interactions, reducing the need for exhaustive trial-and-error .
Q. What advanced techniques are used to study the interaction mechanisms between this compound and biological targets?
Methodological Answer: Employ surface plasmon resonance (SPR) for real-time binding kinetics or cryo-EM to visualize ligand-target complexes. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, guided by structural data from analogs like 8-phenylquinolin-4(1H)-one . Mutagenesis studies further validate critical residues in enzymatic inhibition .
Q. How should researchers approach the integration of computational modeling with experimental studies for this compound?
Methodological Answer: Use molecular dynamics simulations to explore conformational flexibility under physiological conditions. Pair these with in vitro assays to correlate stability with bioactivity. Chemical software (e.g., Gaussian, Schrödinger Suite) predicts spectroscopic properties, reducing reliance on resource-intensive experiments .
Q. What steps ensure data validity and reproducibility when scaling up the synthesis of this compound from laboratory to pilot scale?
Methodological Answer: Maintain strict control over reaction parameters (e.g., stirring rate, heating uniformity) during scale-up. Use process analytical technology (PAT) for real-time monitoring. Compare intermediates and final products across scales via LC-MS and DSC to detect batch variations . Pilot-scale protocols should mirror small-scale optimized conditions, as demonstrated in sulfonamide synthesis .
Q. How can researchers troubleshoot discrepancies in the biological assay results of this compound across different studies?
Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation time) and validate reagents via positive/negative controls. Investigate solvent effects (e.g., DMSO concentration) on compound solubility and activity. Cross-validate with orthogonal methods, such as SPR versus fluorescence polarization, to rule out assay-specific artifacts .
Q. What are the best practices for designing multi-step experimental protocols to explore the multifunctional applications of this compound?
Methodological Answer: Adopt a modular approach: (1) synthesize the core structure, (2) introduce functional groups via regioselective reactions (e.g., SNAr for sulfonamide derivatives), and (3) evaluate bioactivity in iterative cycles . Cross-disciplinary collaboration (e.g., chemists with biologists) ensures alignment between synthetic feasibility and therapeutic relevance. Document each step rigorously to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
